molecular formula C20H24N2O3 B4529210 1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine

1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B4529210
M. Wt: 340.4 g/mol
InChI Key: XGJWUWROKRNIFH-ZWKOTPCHSA-N
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Description

1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an oxolane ring, and a pyridine group

Properties

IUPAC Name

1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-22(12-16-3-2-8-21-11-16)13-18-6-5-17(25-18)9-15-4-7-19-20(10-15)24-14-23-19/h2-4,7-8,10-11,17-18H,5-6,9,12-14H2,1H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJWUWROKRNIFH-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC(O1)CC2=CC3=C(C=C2)OCO3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@H]1CC[C@H](O1)CC2=CC3=C(C=C2)OCO3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Oxolane Ring Formation: The oxolane ring can be synthesized via a cyclization reaction involving a diol precursor.

    Coupling Reactions: The benzodioxole and oxolane intermediates are then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.

    Final Assembly: The final step involves the methylation of the amine group to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Halogenating agents like N-bromosuccinimide, anhydrous conditions.

Major Products

Scientific Research Applications

1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-3-propan-2-ylurea
  • 1-[(2R,3S)-4-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-3-methoxy-2-methylbutyl]-3-(4-fluorophenyl)-1-[(2R)-1-hydroxypropan-2-yl]urea

Uniqueness

1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine
Reactant of Route 2
Reactant of Route 2
1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine

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